

Application Notes and Protocols: Synthesis of 4-Bromophenyl Disulfide Derivatives

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Compound of Interest

Compound Name: *4-Bromophenyl disulfide*

Cat. No.: *B1266539*

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Abstract

This document provides a detailed experimental protocol for the synthesis of 4,4'-dibromodiphenyl disulfide, a key intermediate in the development of novel therapeutic agents. The primary synthetic route involves the oxidation of 4-bromothiophenol. This application note includes a step-by-step procedure for the synthesis using hydrogen peroxide as the oxidant, characterization data, and a discussion of the relevance of disulfide-containing compounds in cellular signaling pathways, particularly as potential modulators of protein tyrosine phosphatases (PTPs).

Introduction

Diaryl disulfide derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. The disulfide bond, a covalent linkage between two sulfur atoms, plays a crucial role in the structural stability and function of many proteins.^{[1][2]} The reversible nature of the thiol-disulfide exchange mechanism is a fundamental process in cellular signaling, redox homeostasis, and protection against oxidative stress.^[3] Alterations in disulfide bonding are implicated in various diseases, including cancer and autoimmune disorders.^[1]

4-Bromophenyl disulfide derivatives, in particular, serve as versatile intermediates in organic synthesis and have potential applications in the rubber and polymer industries. Their structural

motifs are also being explored for the development of novel pharmaceuticals. This protocol details a reliable and efficient method for the synthesis of 4,4'-dibromodiphenyl disulfide.

Data Presentation

A summary of the key quantitative data for the synthesis and characterization of 4,4'-dibromodiphenyl disulfide is presented in Table 1.

Parameter	Value	Reference
Molecular Formula	$C_{12}H_8Br_2S_2$	PubChem CID: 219553
Molecular Weight	376.13 g/mol	PubChem CID: 219553
Melting Point	91-93 °C	LookChem
Appearance	White to off-white solid	General observation
Yield	>95%	Adapted from similar syntheses
1H NMR ($CDCl_3$)	δ 7.43 (d, J = 8.6 Hz, 4H), 7.35 (d, J = 8.6 Hz, 4H)	ResearchGate
^{13}C NMR ($CDCl_3$)	δ 136.1, 132.3, 128.9, 121.5	ResearchGate

Experimental Protocols

Synthesis of 4,4'-Dibromodiphenyl Disulfide via Hydrogen Peroxide Oxidation

This protocol is adapted from a general and reliable method for the oxidation of thiols to disulfides.

Materials:

- 4-bromothiophenol
- 30% Hydrogen peroxide (H_2O_2)

- Trifluoroethanol
- Sodium sulfite
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Addition funnel
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- In a 100-mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromothiophenol (e.g., 0.1 mol) in trifluoroethanol (50 mL).
- Cool the stirred mixture in an ice bath.
- Slowly add 30% aqueous hydrogen peroxide (0.11 mol) dropwise over a period of 15-20 minutes using an addition funnel.
- After the complete addition of hydrogen peroxide, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The product, 4,4'-dibromodiphenyl disulfide, is sparingly soluble in trifluoroethanol and will precipitate out of the solution.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with a small amount of cold trifluoroethanol.

- To the filtrate, add sodium sulfite (a small amount to quench excess peroxide) and heat gently (around 50°C) for 30 minutes.
- The collected solid product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.
- Dry the purified product under vacuum to obtain 4,4'-dibromodiphenyl disulfide as a white to off-white solid.

Characterization:

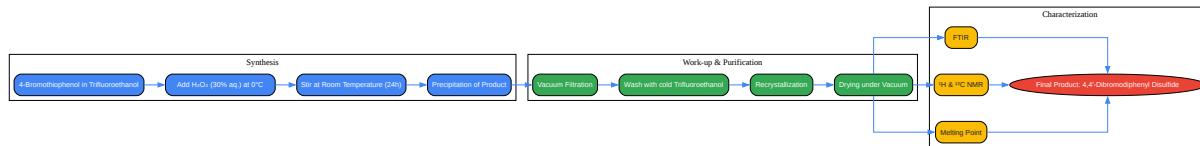
The identity and purity of the synthesized 4,4'-dibromodiphenyl disulfide can be confirmed by standard analytical techniques:

- Melting Point: Determine the melting point of the purified product and compare it with the literature value.
- NMR Spectroscopy: Record ^1H and ^{13}C NMR spectra in CDCl_3 and compare the chemical shifts with the data provided in Table 1.
- FTIR Spectroscopy: Acquire an infrared spectrum of the product. Characteristic peaks for aromatic C-H stretching, C-C stretching, and C-Br stretching should be observed. The S-S stretching vibration is typically weak and may be difficult to observe.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 4,4'-dibromodiphenyl disulfide.

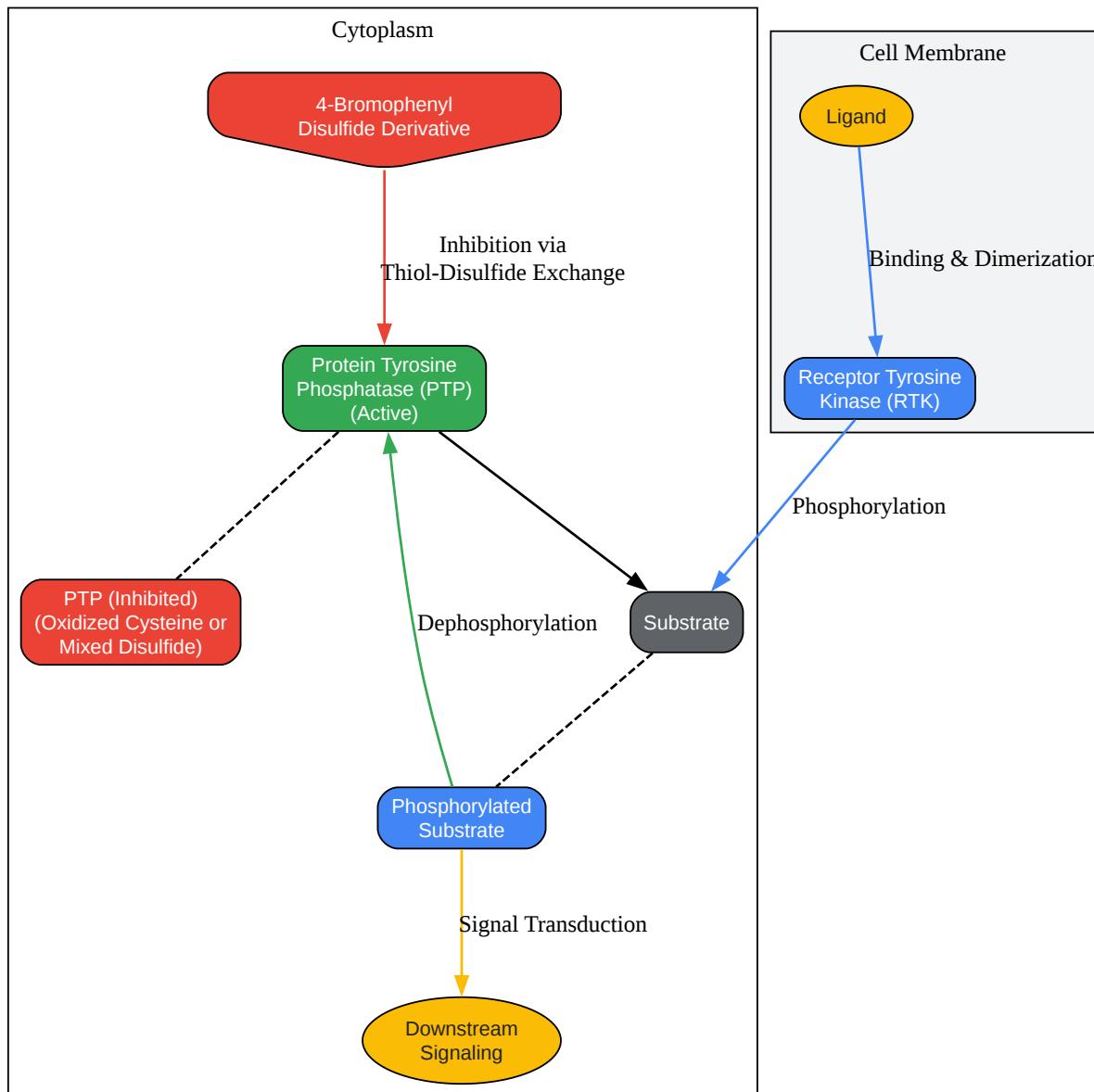
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Caption: Experimental workflow for the synthesis of 4,4'-dibromodiphenyl disulfide.

Signaling Pathway Context

Disulfide-containing compounds can modulate cellular signaling pathways by interacting with proteins that contain redox-sensitive cysteine residues. One important class of such proteins is the protein tyrosine phosphatases (PTPs), which play a critical role in signal transduction by dephosphorylating tyrosine residues on target proteins. The catalytic activity of PTPs is dependent on a critical cysteine residue in their active site. Reversible oxidation of this cysteine to a sulfenic acid, or the formation of a disulfide bond, can inhibit PTP activity.^[4] This inhibition can, in turn, affect downstream signaling events.

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and a PTP, and how a disulfide-containing compound could potentially modulate this pathway.

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Caption: Modulation of a signaling pathway by a disulfide-containing compound.

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